1H-Indole-1-carboxylic acid, 2-borono-7-methyl-, 1-(1,1-dimethylethyl) ester
Overview
Description
1H-Indole-1-carboxylic acid, 2-borono-7-methyl-, 1-(1,1-dimethylethyl) ester is a compound belonging to the indole family, which is a significant heterocyclic system in natural products and drugs. Indoles are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
The synthesis of indole derivatives, including 1H-Indole-1-carboxylic acid, 2-borono-7-methyl-, 1-(1,1-dimethylethyl) ester, often involves the use of palladium-catalyzed reactions. For instance, the reaction of a precursor compound with palladium(II) acetate in the presence of a bidentate ligand and a soluble base under reflux conditions can efficiently yield the desired indole derivative . Industrial production methods may involve similar catalytic processes, optimized for large-scale synthesis.
Chemical Reactions Analysis
1H-Indole-1-carboxylic acid, 2-borono-7-methyl-, 1-(1,1-dimethylethyl) ester undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic substitution reactions are prevalent due to the aromatic nature of the indole ring.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1H-Indole-1-carboxylic acid, 2-borono-7-methyl-, 1-(1,1-dimethylethyl) ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Biology: Indole derivatives are known for their antiviral, anti-inflammatory, and anticancer activities.
Medicine: The compound is investigated for its potential therapeutic effects against various diseases, including cancer and viral infections.
Industry: It is used in the development of new materials and as a catalyst in organic synthesis.
Mechanism of Action
The mechanism of action of 1H-Indole-1-carboxylic acid, 2-borono-7-methyl-, 1-(1,1-dimethylethyl) ester involves its interaction with specific molecular targets and pathways. Indole derivatives often bind to multiple receptors with high affinity, influencing various biological processes. For example, they may inhibit enzymes involved in cancer cell proliferation or modulate immune responses .
Comparison with Similar Compounds
1H-Indole-1-carboxylic acid, 2-borono-7-methyl-, 1-(1,1-dimethylethyl) ester can be compared with other indole derivatives such as:
1H-Indole-2-carboxylic acid, 1-methyl-: Known for its antiviral activity.
1H-Indole-1-carboxylic acid, 2-chlorophenyl ester: Used in the synthesis of antifoulant agents.
The uniqueness of this compound lies in its borono group, which imparts distinct chemical properties and reactivity, making it valuable for specific synthetic applications.
Properties
IUPAC Name |
[7-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boronic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BNO4/c1-9-6-5-7-10-8-11(15(18)19)16(12(9)10)13(17)20-14(2,3)4/h5-8,18-19H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKVDBDOIYHSBCS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=CC=CC(=C2N1C(=O)OC(C)(C)C)C)(O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901175067 | |
Record name | 1-(1,1-Dimethylethyl) 2-borono-7-methyl-1H-indole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901175067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000068-66-5 | |
Record name | 1-(1,1-Dimethylethyl) 2-borono-7-methyl-1H-indole-1-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1000068-66-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(1,1-Dimethylethyl) 2-borono-7-methyl-1H-indole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901175067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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